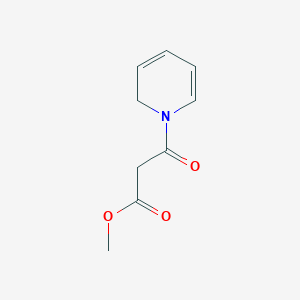

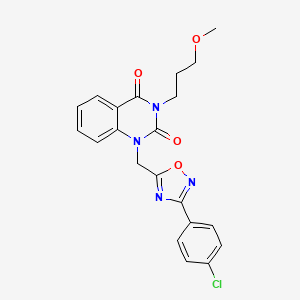

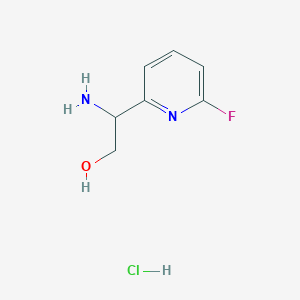

2-(benzylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, also known as BMT-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMT-1 belongs to the class of imidazole-based compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those with methoxyphenyl groups, have been explored for their corrosion inhibition properties. A study highlights the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions. These derivatives showed significant efficiency, with one bearing a hydroxyl group exhibiting up to 96% efficiency. The study utilized weight loss, electrochemical methods, scanning electron microscopy (SEM), XPS, XRD, and DFT calculations to confirm the corrosion inhibition potential and adsorption mechanism of these molecules (Prashanth et al., 2021).

Pharmacological Activity

Another line of research has focused on the pharmacological properties of imidazole derivatives. Some compounds in this chemical group exhibit antioxidative, radioprotective, anti-arrhythmic, spasmolytic, anti-aggregant, anti-calmodulin, and anti-secretory properties. The diverse biological activities of these substances highlight their potential as biologically active molecules in medicinal chemistry (Anisimova et al., 2005).

Anticancer Potential

Imidazole-based compounds have shown promising anticancer potential. A study synthesized a series of new imidazoles and evaluated them against a panel of human cancer cell lines. One compound, in particular, demonstrated significant anticancer activity, inhibiting cell migration and inducing cellular senescence in A549 cells. This highlights the utility of imidazole derivatives in cancer research and therapy (Sharma et al., 2014).

Antioxidant Activity

Research on marine-derived fungi has led to the discovery of phenyl ether derivatives with strong antioxidant activities. These compounds, including one isolated from Aspergillus carneus, showed significant antioxidant capacity, emphasizing the potential of imidazole-related molecules in oxidative stress management (Xu et al., 2017).

Electrochemical Properties

The influence of hydrogen bonding on the electrochromic properties of conducting polymers incorporating imidazole units has been studied. This research sheds light on the potential applications of imidazole derivatives in developing new materials for electronic and optoelectronic devices (Akpinar et al., 2012).

properties

IUPAC Name |

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O2S/c1-30-20-11-7-18(8-12-20)22-15-28-23(32-16-17-5-3-2-4-6-17)29(22)19-9-13-21(14-10-19)31-24(25,26)27/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKWNHCIZIPNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

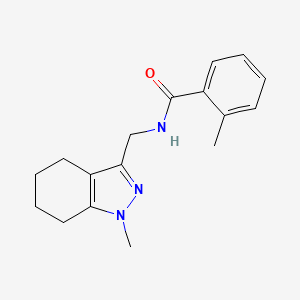

![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)

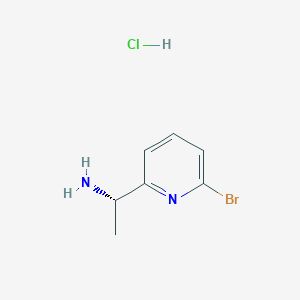

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)

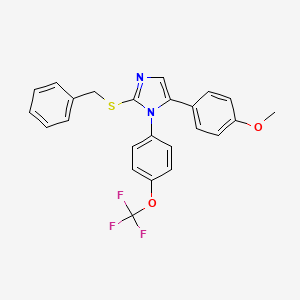

![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2701173.png)

![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)